molecular formula C6H13N B2786163 (S)-(+)-2-Methylpiperidine CAS No. 3197-42-0

(S)-(+)-2-Methylpiperidine

Cat. No. B2786163
CAS RN: 3197-42-0
M. Wt: 99.177
InChI Key: NNWUEBIEOFQMSS-LURJTMIESA-N
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Description

“(S)-(+)-2-Methylpiperidine” is a chiral compound with the empirical formula C6H13N . It has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide by reacting with N-(3-bromopropyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .


Molecular Structure Analysis

The molecular weight of “this compound” is 99.17 . The SMILES string representation of its structure is C[C@H]1CCCCN1 .


Chemical Reactions Analysis

“this compound” has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 117-121 °C and a density of 0.823 g/mL at 25 °C . Its refractive index is 1.446 .

Scientific Research Applications

1. Binding to Nicotinic Up-Regulatory Site

(S)-(+)-2-Methylpiperidine has been identified for its specificity in enhancing the binding of (-)-[3H]nicotine in rat brain P2 preparation. This isomer increases the binding of (-)-[3H]nicotine, indicating a stereospecific nicotinic up-regulatory site (Sloan et al., 1985).

2. Formation Constants and Conformational Analysis

Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the carbamate of 2-methylpiperidine is a stable species in aqueous solutions. This study provides insights into the temperature-dependent formation constants for carbamate and contributes to a comprehensive chemical equilibrium model (Mcgregor et al., 2018).

3. Role in Hydrodenitrogenation

This compound has been studied in the context of hydrodenitrogenation (HDN), a process important in chemical synthesis and petroleum refining. Research suggests that methyl groups in 2-methylpiperidine influence the reaction mechanism and product distribution in HDN processes (Egorova et al., 2002).

4. Absorption Studies in Carbon Capture

Studies on the absorption of CO2 in aqueous solutions of 2-methylpiperidine have been conducted to understand its application in carbon capture and storage technologies. These studies include measurements of enthalpies of solution and modeling of phase equilibria (Coulier et al., 2016).

Safety and Hazards

“(S)-(+)-2-Methylpiperidine” is classified as a flammable liquid and an eye irritant . It also may cause skin irritation and may be harmful if inhaled . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(2S)-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3197-42-0
Record name (S)-(+)-2-Methylpiperidine
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
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Q & A

Q1: How does the chirality of 2-Methylpiperidine affect its ability to form inclusion complexes?

A1: Research indicates that the chirality of 2-Methylpiperidine significantly influences its inclusion complex formation. For instance, (S,S)-(–)-9,10-bis[3-(o-chlorophenyl)-3-hydroxy-3-phenyl]anthracene (host molecule) selectively includes the (S)-enantiomer of 2-Methylpiperidine over the (R)-enantiomer when complexation occurs in methanol. [] This selectivity highlights the importance of stereochemical interactions in host-guest chemistry.

Q2: What is the preferred conformation of the 2-Methylpiperidine ring in amide derivatives, and how does this relate to hindered rotation?

A2: NMR studies on amide derivatives of (S)-(+)-2-Methylpiperidine revealed that the piperidine ring predominantly adopts a conformation where the methyl substituent occupies an axial position. [] This preferred conformation contributes to hindered rotation around the amide C(O)-N bond. The free energy of activation for this hindered rotation in this compound amide is approximately 77 kJ/mol, indicating a significant energy barrier. []

Q3: Can this compound be used to determine the enantiomeric excess of chiral methanol?

A3: Yes, this compound can be employed to assess the enantiomeric excess of chiral methanol. After transferring the methyl group from chiral methanol to the nitrogen of this compound, the resulting diastereomeric products can be distinguished using 3H{(1)H} NMR spectroscopy. [] This method allows for the accurate determination of enantiomeric excess in synthesized chiral methanol.

Q4: How do the ring-puckering dynamics of (S)-2-Methylpiperidine differ from its structural isomer, (R)-2-methylpyrrolidine, and how does this impact their optical activity?

A4: (S)-2-Methylpiperidine, with its six-membered ring, primarily undergoes semi-inversion between chairlike antipodes for ring puckering. [] In contrast, the five-membered ring of (R)-2-methylpyrrolidine favors hindered pseudorotation among envelope/twist motifs. [] These distinct ring-puckering mechanisms result in different optical activity profiles and solvent-dependent behavior for the two isomers. Notably, (S)-2-Methylpiperidine demonstrates more pronounced solvent-induced perturbations in its optical activity at longer wavelengths. []

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